5,7-Dimethoxyisoflavone 5,7-Dimethoxyisoflavone elongs to the class of organic compounds known as 7-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C7 atom of the isoflavone backbone. Thus, is considered to be a flavonoid lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in nuts and peanut. This makes a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 26964-35-2
VCID: VC21356217
InChI: InChI=1S/C17H14O4/c1-19-12-8-14(20-2)16-15(9-12)21-10-13(17(16)18)11-6-4-3-5-7-11/h3-10H,1-2H3
SMILES: COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=CC=C3
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol

5,7-Dimethoxyisoflavone

CAS No.: 26964-35-2

Cat. No.: VC21356217

Molecular Formula: C17H14O4

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dimethoxyisoflavone - 26964-35-2

CAS No. 26964-35-2
Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
IUPAC Name 5,7-dimethoxy-3-phenylchromen-4-one
Standard InChI InChI=1S/C17H14O4/c1-19-12-8-14(20-2)16-15(9-12)21-10-13(17(16)18)11-6-4-3-5-7-11/h3-10H,1-2H3
Standard InChI Key CDSSYLTXYXEANW-UHFFFAOYSA-N
SMILES COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=CC=C3
Canonical SMILES COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=CC=C3
Melting Point 122-123°C

Chemical Structure and Properties

5,7-Dimethoxyisoflavone, also known as 5,7-dimethoxy-3-phenylchromen-4-one, belongs to the isoflavone subclass of flavonoids. It features a 15-carbon skeleton arranged in a C6-C3-C6 configuration with methoxy groups specifically positioned at the 5 and 7 carbons of the A ring.

Physical and Chemical Properties

The compound possesses distinct physical and chemical characteristics that influence its biological behavior and pharmaceutical potential. These properties are summarized in the following table:

PropertyValue
CAS Number26964-35-2
Molecular FormulaC₁₇H₁₄O₄
Molecular Weight282.29100 g/mol
Density1.242 g/cm³
Boiling Point476.6°C at 760 mmHg
Flash Point213.5°C
Absorption Wavelength285 nm
Absorption Epsilon21,600
Class NameIsoflavanone

The compound's relatively high boiling and flash points indicate significant thermal stability, while its spectroscopic properties, particularly its absorption wavelength at 285 nm, facilitate its identification and quantification in analytical studies .

Structural Characteristics

The isoflavone backbone of 5,7-dimethoxyisoflavone features a benzene ring (A) fused with a heterocyclic pyrone ring (C), while a phenyl group (B) is attached at the C-3 position of the pyrone ring. The distinguishing feature of this compound is the presence of methoxy groups at positions 5 and 7 of the A ring, which significantly influence its lipophilicity, membrane permeability, and biological interaction capabilities.

Occurrence and Natural Sources

Presence in Plant Materials

Isoflavones, including 5,7-dimethoxyisoflavone and its derivatives, are primarily found in leguminous plants. Research has identified the presence of related compounds in peanuts (Arachis hypogaea L.), making these plants potential natural sources for extraction and isolation .

Biosynthetic Pathway

Isoflavones are biosynthesized in plants through the phenylpropanoid pathway, with chalcone synthase and isoflavone synthase playing critical roles in their formation. The methoxylation at positions 5 and 7 is typically achieved through specific O-methyltransferases that transfer methyl groups from S-adenosylmethionine to hydroxyl groups at these positions.

Synthesis and Derivatives

Synthetic Approaches

The synthesis of 5,7-dimethoxyisoflavone and related compounds has been achieved through various methods. One approach involves the decarboxylation of 5,7-dimethoxyisoflavone-2-carboxylic acid derivatives . Another synthetic pathway is described in research involving biotransformation of isoflavones, where 5,7,4'-trimethoxyisoflavone is used as a starting material .

Structural Derivatives

Several derivatives of 5,7-dimethoxyisoflavone have been synthesized and studied for enhanced biological activities. The most notable is 3'-Chloro-5,7-dimethoxyisoflavone, which features an additional chlorine atom at the 3' position of the B ring. This structural modification appears to enhance certain biological activities, particularly those related to inflammatory response modulation and cancer cell proliferation inhibition .

Structure-Activity Relationships

The biological activities of 5,7-dimethoxyisoflavone and its derivatives are significantly influenced by:

  • The position and number of methoxy groups

  • Additional functional groups (such as chlorine in 3'-Chloro-5,7-dimethoxyisoflavone)

  • The configuration of the isoflavone backbone

These structure-activity relationships provide valuable insights for designing more potent and selective compounds for specific therapeutic applications.

Analytical Methods for Identification and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with variable wavelength detection has been effectively employed to identify and quantify 5,7-dimethoxyisoflavone and related compounds in plant extracts and biological samples . The specific retention time of the compound, coupled with its characteristic UV absorption spectrum, enables accurate identification.

Spectroscopic Methods

UV-visible spectroscopy provides valuable information for the identification of 5,7-dimethoxyisoflavone, with the compound exhibiting a characteristic absorption maximum at 285 nm . Nuclear magnetic resonance (NMR) spectroscopy is also extensively used for structural elucidation and confirmation.

Research Applications and Future Perspectives

Current Research Focus

Current research on 5,7-dimethoxyisoflavone and its derivatives focuses on:

  • Developing more efficient synthetic pathways

  • Elucidating detailed mechanisms of biological activities

  • Exploring potential therapeutic applications in inflammatory diseases, cancer, and muscle-wasting conditions

  • Investigating structure-activity relationships to design more potent derivatives

Future Research Directions

Further detailed interaction studies are necessary to clarify the mechanisms of action of 5,7-dimethoxyisoflavone and to explore its full potential in medical applications. The compound's structural modifications offer opportunities for enhancing its pharmacological properties, making it a promising candidate for future research in pharmacology and medicine.

Additional areas for future investigation include:

  • Clinical trials to evaluate efficacy and safety in human subjects

  • Development of drug delivery systems to enhance bioavailability

  • Combination therapy approaches with established therapeutic agents

  • Exploration of additional biological activities and therapeutic potentials

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